4-chloro-N-[2-(octadecylsulfanyl)ethyl]benzenesulfonamide
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Overview
Description
4-CHLORO-N-[2-(OCTADECYLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[2-(OCTADECYLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the chlorination of benzene to introduce the chlorine atom. This is followed by the introduction of the sulfonamide group through a reaction with sulfonyl chloride. The octadecylsulfanyl group is then attached via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[2-(OCTADECYLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The chlorinated benzene ring can be reduced to form the corresponding benzene derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium amide for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
Scientific Research Applications
4-CHLORO-N-[2-(OCTADECYLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[2-(OCTADECYLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with bacterial enzymes. The sulfonamide group acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
4-CHLORO-N-[2-(OCTADECYLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific structural features, including the octadecylsulfanyl group, which may confer additional lipophilicity and membrane permeability, potentially enhancing its biological activity and applications.
Properties
Molecular Formula |
C26H46ClNO2S2 |
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Molecular Weight |
504.2 g/mol |
IUPAC Name |
4-chloro-N-(2-octadecylsulfanylethyl)benzenesulfonamide |
InChI |
InChI=1S/C26H46ClNO2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-31-24-22-28-32(29,30)26-20-18-25(27)19-21-26/h18-21,28H,2-17,22-24H2,1H3 |
InChI Key |
OYJQHNQINBMDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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